2-cyclopentyl-1H-imidazole-4-carboxylic acid
Description
2-Cyclopentyl-1H-imidazole-4-carboxylic acid is an imidazole derivative characterized by a cyclopentyl substituent at position 2 and a carboxylic acid group at position 4 of the imidazole ring. The carboxylic acid moiety introduces acidity (estimated pKa ~3.5), making it a candidate for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-cyclopentyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)7-5-10-8(11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJVBXKXQDZQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388408 | |
| Record name | 1H-Imidazole-5-carboxylicacid, 2-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794495-34-4 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 2-cyclopentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794495-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylicacid, 2-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with glyoxal and ammonium acetate to form the imidazole ring, followed by carboxylation at the 4-position . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Ester or amide derivatives of the imidazole compound.
Scientific Research Applications
2-Cyclopentyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The carboxylic acid group can participate in proton transfer reactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence the electronic, solubility, and bioactive properties of imidazole derivatives. Below is a comparative analysis:
Key Findings:
Substituent Position :
- Substituents at position 2 (e.g., cyclopentyl, Cl-Ph, acetyl) directly influence electronic effects on the carboxylic acid group. For example, electron-withdrawing groups (Cl-Ph, acetyl) lower the pKa of the COOH group compared to cyclopentyl .
- Position 1 substituents (e.g., phenyl in ) reduce acidity due to decreased electron withdrawal from the imidazole ring.
Solubility and Lipophilicity :
- The cyclopentyl group imparts higher LogP (1.8) than phenyl (1.2) or aldehyde (0.5), suggesting superior lipid solubility .
- Chlorophenyl derivatives exhibit moderate solubility due to balanced hydrophobic/hydrophilic interactions .
Biological Activity :
- Aryl-substituted analogs (e.g., 3-Cl-Ph) are explored as enzyme inhibitors, while N1-phenyl derivatives show receptor antagonism .
- The target compound’s aliphatic substituent may favor interactions with hydrophobic binding pockets in proteins.
Reactivity :
Biological Activity
Introduction
2-Cyclopentyl-1H-imidazole-4-carboxylic acid (CPC-ICA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article presents a detailed overview of the biological activity of CPC-ICA, including its mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- CAS Number : 794495-34-4
CPC-ICA exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. The following are key mechanisms identified in research:
- Enzyme Inhibition : CPC-ICA has been shown to inhibit certain kinases such as EGFR (Epidermal Growth Factor Receptor) and BRAF, which are critical in cancer cell proliferation and survival pathways. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
- Cell Cycle Regulation : By targeting cell cycle regulators, CPC-ICA can induce cell cycle arrest in cancerous cells, leading to decreased cellular proliferation.
- Antiproliferative Activity : Studies have demonstrated that CPC-ICA exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and Panc-1 (pancreatic cancer). The IC50 values for these cell lines range from 10 µM to 20 µM, indicating moderate potency .
Table 1: Biological Activity Summary
| Property | Description |
|---|---|
| Target Enzymes | EGFR, BRAF, CDK2 |
| Antiproliferative Activity | Significant against MCF-7, HT-29, Panc-1 |
| IC50 Values | 10 µM - 20 µM |
| Mechanisms | Enzyme inhibition, cell cycle regulation |
Cellular Effects
CPC-ICA has been shown to interact with various cellular pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways.
- Cell Migration Inhibition : CPC-ICA reduces the migratory capacity of cancer cells, which is crucial for metastasis .
Pharmacokinetics
Research indicates that CPC-ICA has favorable pharmacokinetic properties:
- Absorption : High probability of human intestinal absorption.
- Distribution : Moderate ability to cross the blood-brain barrier.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes; however, it shows low inhibitory potential on major CYP450 isoenzymes .
Study 1: Anticancer Activity
In a study published in Cancer Letters, CPC-ICA was evaluated for its anticancer properties against several human cancer cell lines. The results indicated that treatment with CPC-ICA led to a dose-dependent reduction in cell viability across all tested lines. Notably, the compound demonstrated synergistic effects when combined with standard chemotherapeutic agents .
Study 2: Enzyme Interaction
A biochemical assay conducted to assess the interaction of CPC-ICA with EGFR revealed that the compound binds effectively at the active site, inhibiting its phosphorylation activity. This interaction was quantified using surface plasmon resonance techniques, showing a binding affinity (Kd) in the low micromolar range.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
